molecular formula C15H14N4O5S B11220488 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B11220488
M. Wt: 362.4 g/mol
InChI Key: PCNDSEDHIFRCQH-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting 4-nitrophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. The resulting intermediate is then subjected to cyclopropanecarboxylation using cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce oxidative stress in cells. The thieno[3,4-c]pyrazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its binding to target molecules .

Comparison with Similar Compounds

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but have different core structures and reactivity profiles.

    Pyrazole derivatives: Pyrazole-based compounds are known for their wide range of biological activities, including anti-inflammatory and anticancer properties. .

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H14N4O5S/c20-15(9-1-2-9)16-14-12-7-25(23,24)8-13(12)17-18(14)10-3-5-11(6-4-10)19(21)22/h3-6,9H,1-2,7-8H2,(H,16,20)

InChI Key

PCNDSEDHIFRCQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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